1,3-Dithiane-2-acetic acid, ethyl ester
Description
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Structure
3D Structure
Properties
CAS No. |
70562-14-0 |
|---|---|
Molecular Formula |
C8H14O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
ethyl 2-(1,3-dithian-2-yl)acetate |
InChI |
InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3 |
InChI Key |
LLVWFZOQANNVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1SCCCS1 |
Origin of Product |
United States |
Foundational Principles of Thioacetal Anions in Organic Synthesis
Thioacetals are the sulfur analogs of acetals, typically formed by the reaction of a carbonyl compound with a thiol or a dithiol in the presence of an acid catalyst. organic-chemistry.org The C-H bond at the 2-position of a 1,3-dithiane (B146892) is significantly more acidic than a typical methylene (B1212753) proton. This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. organic-chemistry.org
Deprotonation of the C-2 position, usually with a strong base such as n-butyllithium, generates a potent nucleophile known as a thioacetal anion. organic-chemistry.orgencyclopedia.pub This process is a classic example of umpolung, as the original electrophilic carbonyl carbon is transformed into a nucleophilic center. organic-chemistry.org This nucleophilic acyl anion equivalent can then participate in a variety of carbon-carbon bond-forming reactions with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgencyclopedia.pub
The Significance of 1,3 Dithiane Motifs in Carbonyl Equivalents
The 1,3-dithiane (B146892) motif is a widely employed cyclic thioacetal in organic synthesis, primarily due to its stability and the ease of generating the corresponding carbanion. organic-chemistry.orgresearchgate.net These heterocycles serve a dual purpose: they act as robust protecting groups for aldehydes and ketones, being stable to both acidic and basic conditions, and more importantly, they function as versatile synthons for nucleophilic acyl anions. organic-chemistry.orgscilit.com
The seminal work of E.J. Corey and Dieter Seebach in the 1960s and 1970s established 1,3-dithianes as powerful tools for carbon-carbon bond formation. encyclopedia.pubwikipedia.orgae-info.orgacs.org This methodology, often referred to as the Corey-Seebach reaction, provides a reliable route to a variety of carbonyl-containing products after cleavage of the dithiane group. encyclopedia.pub The versatility of 1,3-dithianes as C1 synthons has made them indispensable in the total synthesis of numerous complex natural products. uwindsor.ca
Strategic Positioning of Ester Functional Groups in Synthetic Intermediates
Furthermore, the ethyl ester group in 1,3-Dithiane-2-acetic acid, ethyl ester can influence the stereochemical outcome of reactions. It has been noted for its role as a bulky equivalent of an acetate (B1210297) group and its participation in syn-selective aldol (B89426) reactions. This strategic placement of the ester allows for the creation of more complex and stereochemically defined structures.
Historical Context of 1,3 Dithiane 2 Acetic Acid, Ethyl Ester As a Building Block
Chemo- and Regioselective Routes to this compound
The synthesis of 1,3-dithianes from carbonyl compounds is an inherently chemo- and regioselective process. The reaction, known as thioacetalization, selectively targets the carbonyl carbon. In the context of synthesizing this compound, the reaction involves the condensation of 1,3-propanedithiol (B87085) with a suitable carbonyl precursor.
A primary route involves the acid-catalyzed reaction between 1,3-propanedithiol and ethyl diethoxyacetate. vulcanchem.com This reaction demonstrates high regioselectivity, as the nucleophilic sulfur atoms of the dithiol exclusively attack the electrophilic carbonyl carbon of the diethoxyacetate, leading to the formation of the six-membered dithiane ring at the desired position.
The chemoselectivity of thioacetalization is particularly evident when the substrate contains multiple electrophilic sites. For instance, the reaction is highly selective for aldehydes over ketones, and for ketones over esters. This allows for the selective protection of one carbonyl group in a polyfunctional molecule. In the synthesis of the target compound, the precursor carbonyl group is significantly more reactive than the ester carbonyl, ensuring the reaction proceeds at the correct location.
A representative procedure for the synthesis is the acid-catalyzed condensation of 1,3-propanedithiol with ethyl diethoxyacetate in chloroform, using a Lewis acid like Boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. vulcanchem.com The reaction typically proceeds under reflux, and after an aqueous workup, yields the desired product in high purity. vulcanchem.com
Table 1: Representative Chemo- and Regioselective Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Outcome | Yield | Reference |
| 1,3-Propanedithiol | Ethyl diethoxyacetate | BF₃·Et₂O | Chloroform | Selective formation of the 1,3-dithiane (B146892) ring at the C2 position of the acetic acid ester chain. | 94% | vulcanchem.com |
This inherent selectivity makes the formation of the 1,3-dithiane moiety a reliable and widely used transformation in multistep organic synthesis. uwindsor.ca
Catalytic Approaches in the Preparation of this compound
The formation of 1,3-dithianes is almost always a catalyzed process, with a wide array of both Brønsted and Lewis acids employed to facilitate the reaction. The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the thiol groups of 1,3-propanedithiol.
As mentioned, Boron trifluoride diethyl etherate (BF₃·Et₂O) is a common and effective Lewis acid catalyst for this transformation. vulcanchem.comorgsyn.org However, research into alternative catalysts has been driven by the desire for milder reaction conditions, higher chemoselectivity, easier workup procedures, and catalyst recyclability.
A variety of metal triflates, such as those of hafnium, yttrium, and praseodymium, have been shown to be efficient catalysts for thioacetalization. organic-chemistry.org Other effective catalytic systems include iodine, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and tungstophosphoric acid. organic-chemistry.org These catalysts often allow the reaction to proceed under mild or even solvent-free conditions, offering significant practical advantages. organic-chemistry.org
Table 2: Selected Catalysts for 1,3-Dithiane Synthesis
| Catalyst | Catalyst Type | Typical Conditions | Advantages | Reference(s) |
| Boron trifluoride etherate (BF₃·Et₂O) | Lewis Acid | Chloroform, reflux | High efficiency, well-established | vulcanchem.comorgsyn.org |
| Hafnium triflate (Hf(OTf)₄) | Lewis Acid | Mild conditions | Tolerates sensitive functional groups | organic-chemistry.org |
| Yttrium triflate (Y(OTf)₃) | Lewis Acid | - | High chemoselectivity for aldehydes | organic-chemistry.org |
| Iodine (I₂) | Lewis Acid | Catalytic amount, mild conditions | Mild, efficient | organic-chemistry.org |
| Perchloric acid on silica gel (HClO₄-SiO₂) | Solid Acid | Solvent-free, room temperature | Reusable, highly efficient | organic-chemistry.org |
| Tungstate (B81510) sulfuric acid (TSA) | Solid Acid | Solvent-free | Recyclable, environmentally benign | researchgate.net |
| Iron catalysts | Lewis Acid | Mild conditions | Highly efficient | organic-chemistry.org |
The choice of catalyst can be crucial for substrates with sensitive functional groups, where harsh acidic conditions could lead to side reactions or degradation. The development of solid acid and recyclable catalysts also aligns with the principles of green chemistry.
Stereoselective Synthesis of Chiral Derivatives of this compound
The creation of chiral centers is a central theme in modern organic synthesis. For derivatives of this compound, stereoselectivity can be introduced either at the C2 position of the dithiane ring or by modification of the sulfur atoms.
One powerful strategy involves the asymmetric oxidation of the sulfur atoms to create chiral sulfoxides. researchgate.net Research has shown that the asymmetric oxidation of a close analogue, ethyl 1,3-dithiane-2-carboxylate, can yield chiral monoxides and trans bis-sulfoxides with high enantioselectivity. researchgate.net The Modena protocol, which utilizes cumene (B47948) hydroperoxide (CHP), titanium(IV) isopropoxide (Ti(OiPr)₄), and a chiral ligand like (+)-diethyl tartrate ((+)-DET), has proven effective for this transformation. researchgate.net
Table 3: Asymmetric Oxidation of Ethyl 1,3-dithiane-2-carboxylate
| Protocol | Oxidant | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Modena | CHP (4 equiv) | (+)-DET (2 equiv) | trans bis-sulfoxide | 60% | >97% | researchgate.net |
| Kagan | CHP (4 equiv) | (+)-DET (2 equiv) | trans bis-sulfoxide | - | 59% | researchgate.net |
Another approach to creating chiral derivatives involves the stereoselective formation of a C-C bond at the C2 position. This is often achieved by deprotonating the C2 carbon with a strong base to form a nucleophilic lithio-dithiane, which can then react with a chiral electrophile. For example, the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been used to synthesize chiral α-amino-1,3-dithianes with excellent diastereoselectivity. nih.gov This methodology provides a pathway to chiral analogues of the target molecule by incorporating a nitrogen-containing substituent at the C2 position. nih.gov
Green Chemistry and Sustainable Protocols for this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 1,3-dithiane synthesis, this often involves minimizing the use of hazardous solvents, employing reusable catalysts, and using energy-efficient reaction conditions.
Solvent-free reactions represent a significant advance in green synthesis. Several catalytic systems allow for the efficient formation of 1,3-dithianes by simply grinding or gently heating the reactants together. For example, the use of tungstate sulfuric acid or perchloric acid on silica gel as catalysts enables thioacetalization under solvent-free conditions, simplifying the work-up procedure and eliminating volatile organic solvents. researchgate.netorganic-chemistry.org
Microwave irradiation has also emerged as a sustainable energy source for promoting organic reactions. The reaction of aldehydes and ketones with 1,3-propanedithiol can be carried out in the absence of a solvent using microwave irradiation as the heat source, leading to the formation of 1,3-dithianes in very short reaction times (e.g., 5 minutes). researchgate.net Additionally, the use of natural clays, such as bentonite, as promoters for this reaction under microwave conditions has been explored. researchgate.net
Furthermore, conducting the reaction in water, the most environmentally benign solvent, is a key goal of green chemistry. The use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], has been shown to facilitate thioacetalization in water at room temperature with high efficiency. organic-chemistry.org
Table 4: Comparison of Green Synthesis Protocols
| Method | Catalyst/Promoter | Conditions | Advantages | Reference(s) |
| Microwave Irradiation | Bentonitic clay or catalyst-free | Solvent-free, 5 min | Rapid reaction, energy efficient | researchgate.net |
| Solid Acid Catalysis | Tungstate sulfuric acid | Solvent-free, 80°C | Recyclable catalyst, simple workup | researchgate.net |
| Aqueous Synthesis | Copper bis(dodecyl sulfate) | Water, room temperature | Avoids organic solvents, mild conditions | organic-chemistry.org |
Elucidation of Reaction Pathways and Transition States
Detailed mechanistic studies, including the elucidation of reaction pathways and the characterization of transition states for reactions specifically involving ethyl 2-(1,3-dithian-2-yl)acetate, are not extensively documented in publicly available literature. However, the general principles of dithiane chemistry provide a framework for understanding its reactivity. Computational studies on simpler 1,3-dithiane derivatives have provided insights into their conformational preferences and the energy barriers associated with ring inversion. These studies indicate that the chair conformation is the most stable, and they have calculated the energies of various twist and boat transition states. Such computational approaches could be extended to ethyl 2-(1,3-dithian-2-yl)acetate to model its reaction coordinates, identify transition state geometries, and calculate activation energies for its various transformations. The presence of the bulky ethyl acetate (B1210297) group at the 2-position is expected to influence the conformational equilibrium and the stereochemical outcome of reactions.
Carbanion Chemistry at the Dithiane-Substituted Carbon Center
A cornerstone of 1,3-dithiane chemistry is the remarkable acidity of the protons at the C2 position, enabling the formation of a stabilized carbanion. This concept of "umpolung" or reversal of polarity, where the typically electrophilic carbonyl carbon equivalent becomes nucleophilic, is central to the utility of dithianes. quimicaorganica.org
The methylene (B1212753) protons of the acetic acid moiety in ethyl 2-(1,3-dithian-2-yl)acetate, being alpha to both the dithiane ring and the ester carbonyl group, are acidic and can be removed by a strong base, such as n-butyllithium, to generate a carbanion. The stability of this carbanion is attributed to the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms and the electron-withdrawing inductive effect of the ester group. scribd.com This stabilized carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. scribd.com
Table 1: Comparison of Acidity (pKa) of Protons at C2 in 1,3-Dithiane and Related Compounds
| Compound | pKa | Reference |
|---|---|---|
| 1,3-Dithiane | ~31 | youtube.com |
| 2-Phenyl-1,3-dithiane | ~28 |
Reactivity Profiling of the Ethyl Ester Moiety in this compound
The ethyl ester moiety in ethyl 2-(1,3-dithian-2-yl)acetate exhibits the characteristic reactivity of esters. It can undergo nucleophilic acyl substitution reactions, although its reactivity may be modulated by the steric hindrance imposed by the adjacent dithiane ring. Key reactions include:
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 1,3-dithiane-2-acetic acid.
Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl group can be exchanged for another alkyl group.
Amidation: Reaction with amines can convert the ester into the corresponding amide.
Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the ester to the corresponding primary alcohol, 2-(1,3-dithian-2-yl)ethanol.
The proximity of the dithiane ring may influence the rate and outcome of these reactions compared to simpler ethyl esters.
Organometallic Chemistry of this compound Derivatives
The carbanion generated from ethyl 2-(1,3-dithian-2-yl)acetate is a versatile intermediate in organometallic chemistry, enabling the formation of various derivatives and subsequent transformations.
Lithiation Strategies and Electrophilic Quenching of this compound
The most common method for generating the carbanion of ethyl 2-(1,3-dithian-2-yl)acetate is through deprotonation with a strong organolithium base, typically n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. cardiff.ac.ukresearchgate.net The resulting lithiated species is a powerful nucleophile that can react with a wide array of electrophiles.
Table 2: Examples of Electrophilic Quenching Reactions of Lithiated Dithiane Derivatives
| Electrophile | Product Type |
|---|---|
| Alkyl halides | Alkylated dithiane derivative |
| Aldehydes and Ketones | β-Hydroxy dithiane derivative |
| Epoxides | γ-Hydroxy dithiane derivative |
| Carbon dioxide | Dithiane carboxylic acid derivative |
| Acid chlorides | Acyl dithiane derivative |
This table provides a general overview of the types of products that can be formed from the reaction of lithiated dithianes with various electrophiles. Specific yields and reaction conditions would vary depending on the substrates. scribd.com
The choice of reaction conditions, including the base, solvent, temperature, and any additives, can influence the yield and stereoselectivity of these reactions.
Synthesis and Reactivity of Organozinc Derivatives from this compound
The synthesis and reactivity of organozinc derivatives specifically from ethyl 2-(1,3-dithian-2-yl)acetate are not well-documented in the literature. However, general methods for the preparation of organozinc reagents suggest potential synthetic routes. d-nb.infoorgsyn.orgnih.govuni-muenchen.de One plausible approach would be the transmetalation of the corresponding lithiated dithiane with a zinc salt, such as zinc chloride.
The resulting organozinc reagent would be expected to be less reactive than its organolithium precursor, which could offer advantages in terms of functional group tolerance and selectivity in subsequent reactions. uni-muenchen.de For instance, organozinc reagents are key intermediates in reactions such as the Negishi coupling and the Reformatsky reaction. A Reformatsky-type reaction involving the organozinc derivative of ethyl 2-(1,3-dithian-2-yl)acetate could potentially be used to form carbon-carbon bonds with aldehydes and ketones.
Lewis Acid-Mediated Transformations of this compound
Lewis acids can play a significant role in modulating the reactivity of both the dithiane and the ethyl ester functionalities of ethyl 2-(1,3-dithian-2-yl)acetate. organic-chemistry.orgmdpi.comorganic-chemistry.orgnih.govamanote.comdntb.gov.ua
For the dithiane ring, Lewis acids can catalyze its formation from an aldehyde and 1,3-propanedithiol. organic-chemistry.org Conversely, they can also be involved in the deprotection of the dithiane to regenerate the carbonyl group, although this typically requires specific reagents.
In reactions involving the ethyl ester moiety, a Lewis acid can coordinate to the carbonyl oxygen, thereby activating the ester towards nucleophilic attack. This can be particularly useful in promoting reactions with weaker nucleophiles or in influencing the stereochemical outcome of a reaction. For example, in aldol-type reactions of the enolate derived from ethyl 2-(1,3-dithian-2-yl)acetate, the presence of a Lewis acid could enhance diastereoselectivity through the formation of a rigid, chelated transition state. The specific Lewis acid employed can have a profound impact on the course of the reaction. organic-chemistry.org
Utility in Natural Product Total Synthesis
The total synthesis of complex natural products often requires the sequential and highly controlled formation of multiple carbon-carbon bonds. The 1,3-dithiane moiety is a cornerstone of a synthetic strategy known as "umpolung," or polarity inversion, which allows chemists to form bonds that are otherwise challenging to access. In this context, this compound serves as a linchpin, enabling the connection of different molecular fragments.
The core strategy involves the deprotonation of the C-2 hydrogen of the dithiane ring using a strong base, such as n-butyllithium, to generate a stabilized carbanion. This nucleophilic species can then react with a wide array of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, which may be complex intermediates in a natural product synthesis. Following the coupling reaction, the dithiane group can be hydrolyzed under various conditions to unmask the carbonyl functionality, typically a ketone. This two-step process of nucleophilic addition followed by deprotection is a robust method for creating intricate carbon skeletons.
While specific total syntheses employing the ethyl acetate derivative are specialized, the general utility of 2-substituted 1,3-dithianes is widely documented in the synthesis of numerous natural products. This strategic approach allows for the assembly of polyketide chains, macrocycles, and other complex motifs central to biologically active molecules.
Table 1: General Strategy in Natural Product Synthesis
| Step | Reactants | Product | Purpose |
| 1. Anion Formation | This compound + Strong Base (e.g., n-BuLi) | 2-Lithio-1,3-dithiane derivative | Generation of a nucleophilic acyl anion equivalent. |
| 2. C-C Bond Formation | Lithiated dithiane + Electrophile (e.g., Alkyl Halide, Epoxide) | 2-Substituted-1,3-dithiane adduct | Construction of the core carbon skeleton of the target molecule. |
| 3. Deprotection | Dithiane adduct + Hydrolysis Reagent (e.g., HgCl₂/CaCO₃) | Ketone-containing product | Unmasking of the carbonyl group to reveal the final structure or for further functionalization. |
Contribution to Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound is a valuable precursor for the synthesis of various oxygen-containing heterocycles. organic-chemistry.org
The synthetic pathway leverages the fact that the dithiane group is a masked form of a 1,3-dicarbonyl system. organic-chemistry.org After the dithiane anion is used to form a new carbon-carbon bond with an appropriate electrophile, the dithiane ring is hydrolyzed. This deprotection step reveals a β-keto ester functionality. β-Keto esters are exceptionally versatile intermediates in heterocyclic synthesis due to their dual reactivity. They can undergo intramolecular cyclization or react with various dinucleophiles to form a wide range of five- and six-membered rings.
For instance, the resulting β-keto ester can be treated with hydrazine (B178648) to form pyrazoles, with hydroxylamine (B1172632) to yield isoxazoles, or with amidines to produce pyrimidines. Furthermore, reduction of the keto group followed by intramolecular lactonization provides a route to saturated oxygen-containing heterocycles, which are common structural motifs in many natural products.
Table 2: Heterocycle Synthesis from β-Keto Ester Intermediate
| β-Keto Ester Intermediate | Reagent | Resulting Heterocyclic System |
| R-CO-CH₂-COOEt | Hydrazine (N₂H₄) | Pyrazolone derivative |
| R-CO-CH₂-COOEt | Hydroxylamine (NH₂OH) | Isoxazolone derivative |
| R-CO-CH₂-COOEt | Urea (CH₄N₂O) | Pyrimidine derivative (Barbiturate analogue) |
| R-CO-CH₂-COOEt | Guanidine (CH₅N₃) | Aminopyrimidine derivative |
Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
In pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) often requires the assembly of complex, multifunctional molecules with high precision and stereochemical control. This compound serves as a key building block, providing a masked keto-ester moiety that can be introduced early in a synthetic sequence.
The stability of the dithiane ring to a wide range of chemical conditions (both acidic and basic) makes it an excellent protecting group for a carbonyl function while other parts of the molecule are being elaborated. quimicaorganica.org This allows for complex transformations to be carried out on other functional groups within the molecule without affecting the latent carbonyl. At a late stage in the synthesis, the carbonyl group can be unmasked under specific conditions, providing a crucial functional handle for final modifications or revealing a key part of the final API structure.
This strategy is particularly useful for constructing complex side chains or introducing keto-ester functionalities into larger molecular scaffolds. The ability to perform nucleophilic additions with the lithiated dithiane allows for the creation of quaternary carbon centers and other sterically hindered structures that are often found in modern pharmaceuticals.
Table 3: Role as a Masked Synthon in Pharmaceutical Synthesis
| Synthetic Stage | Function of Dithiane Moiety | Example Transformation |
| Early Stage | Introduction of a masked keto-ester building block. | Reaction of the lithiated dithiane with a complex electrophilic fragment of the target API. |
| Intermediate Stage | Stable protecting group. | Modifications on other parts of the molecule (e.g., reductions, oxidations, cross-coupling reactions). |
| Late Stage | Precursor to a key carbonyl group. | Deprotection to reveal the ketone for final cyclization, reduction, or conversion to another functional group. |
Applications in the Construction of Advanced Organic Materials
The application of 1,3-dithiane derivatives in the field of advanced organic materials is an emerging area. While specific use cases for this compound are not extensively documented, the dithiane functional group itself has been incorporated into polymeric structures. researchgate.net Research has shown the development of polymeric reagents containing 1,3-dithiane rings for use in supported organic synthesis. researchgate.net
Hypothetically, this compound could be modified to create a polymerizable monomer. For example, the ethyl ester could be reduced to a primary alcohol, which could then be converted into an acrylate (B77674) or methacrylate (B99206) monomer. Polymerization would lead to a polymer with dithiane-containing side chains. The presence of these dithiane groups could offer several advantages:
Post-Polymerization Modification: The dithiane rings along the polymer chain could be deprotonated and reacted with various electrophiles, allowing for the functionalization of the polymer material after its formation.
Material Properties: The sulfur atoms in the dithiane rings could influence the polymer's properties, such as its refractive index or its affinity for metal surfaces, which is relevant for applications in coatings or microelectronics.
Degradable Materials: The thioacetal linkage is susceptible to cleavage under specific oxidative or acidic conditions, which could be exploited to design degradable polymers.
These potential applications demonstrate the versatility of the dithiane functional group, suggesting a possible future role for derivatives like this compound in materials science.
Functional Group Transformations and Derivatization of 1,3 Dithiane 2 Acetic Acid, Ethyl Ester
Chemical Modifications and Derivatizations of the Ester Group
The ethyl ester functional group is amenable to a range of classical transformations, including hydrolysis, reduction, and amidation. These reactions allow for the conversion of the ester into other key functional groups.
Hydrolysis to Carboxylic Acid : The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 1,3-dithiane-2-acetic acid. Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup.
Reduction to Primary Alcohol : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. youtube.comadichemistry.com This reaction converts the ethyl ester moiety into a 2-hydroxyethyl group, yielding 2-(1,3-dithian-2-yl)ethanol. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comic.ac.uk
Amidation : The ester can be converted into an amide through reaction with ammonia (B1221849) or a primary/secondary amine. This process, known as aminolysis, often requires elevated temperatures or catalysis to proceed efficiently. The product is the corresponding N-substituted or unsubstituted 2-(1,3-dithian-2-yl)acetamide.
| Transformation | Reagent(s) | Product |
| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 1,3-Dithiane-2-acetic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | 2-(1,3-Dithian-2-yl)ethanol |
| Amidation | RNH₂ (amine) | N-R-2-(1,3-dithian-2-yl)acetamide |
Transformations and Manipulations of the 1,3-Dithiane (B146892) Ring System
The sulfur atoms of the 1,3-dithiane ring are susceptible to oxidation, which can be controlled to produce either sulfoxides or sulfones. These oxidized derivatives can then undergo further unique transformations.
Oxidation to Sulfoxides and Sulfones : The sulfide (B99878) groups in the dithiane ring can be oxidized. The use of one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄), typically yields the corresponding monosulfoxide. Oxidation of 1,3-dithiane itself with various reagents tends to produce a preponderance of the trans-1,3-dithiane 1,3-dioxide over the cis isomer. rsc.org The use of excess oxidant or stronger oxidizing agents like hydrogen peroxide can lead to the formation of the disulfone. organic-chemistry.orgorganic-chemistry.org
Pummerer Rearrangement : Dithiane sulfoxides can undergo a Pummerer rearrangement when treated with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org This reaction transforms the sulfoxide (B87167) into an α-acyloxy thioether. wikipedia.orgcardiff.ac.uk This rearrangement provides a pathway to further functionalize the carbon atom adjacent to a sulfur atom within the ring, expanding the synthetic utility of the dithiane system beyond its role as a simple protecting group. nih.gov
| Transformation | Reagent(s) | Intermediate/Product |
| Monosulfoxidation | m-CPBA (1 equiv.) or NaIO₄ | 1,3-Dithiane-2-acetic acid, ethyl ester, 1-oxide |
| Disulfoxidation | m-CPBA (>2 equiv.) | This compound, 1,3-dioxide |
| Pummerer Rearrangement | 1. Oxidation to sulfoxide 2. TFAA | α-acyloxy thioether derivative |
Reactions Involving the Alpha-Carbon of the Acetic Acid Moiety
The methylene (B1212753) group positioned between the dithiane ring and the ester carbonyl is referred to as the alpha-carbon. The protons on this carbon are acidic (pKa ≈ 25) due to the electron-withdrawing effect of the adjacent ester group, allowing for the formation of a nucleophilic enolate.
Enolate Formation and Alkylation : The alpha-protons can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form a lithium enolate. researchgate.net This enolate is a powerful nucleophile that can react with various electrophiles. libretexts.org A particularly useful reaction is its alkylation with primary or secondary alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. libretexts.orgpressbooks.pub This process forms a new carbon-carbon bond at the alpha-position, yielding an α-substituted dithiane derivative.
Claisen Condensation : As an ester enolate, the deprotonated form of this compound can participate in a Claisen condensation. wikipedia.org In this reaction, the enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orgopenstax.org A "crossed" Claisen condensation, where the enolate of the title compound attacks a different, non-enolizable ester, can be used to synthesize β-keto ester derivatives. masterorganicchemistry.com
| Reaction | Reagents | Product Type |
| Alkylation | 1. LDA 2. R-X (Alkyl Halide) | Ethyl 2-(1,3-dithian-2-yl)-alkanoate |
| Crossed Claisen Condensation | 1. LDA 2. R'-COOEt' (Ester) | β-keto ester adduct |
Strategic Desulfurization Methodologies for this compound Adducts
A key synthetic application of the 1,3-dithiane group is its function as a masked carbonyl or methylene group. researchgate.net After serving its purpose in a synthetic sequence, the dithiane ring can be removed through various desulfurization methods. The choice of method determines the resulting functional group.
Deprotection to Carbonyl Compounds (Dethioacetalization) : The dithiane group can be hydrolyzed to regenerate a carbonyl group. This transformation is often challenging and numerous methods have been developed. sci-hub.se
Mercury(II)-Mediated Hydrolysis : Reagents containing Hg²⁺, such as mercury(II) chloride (HgCl₂) combined with an oxidant like mercury(II) oxide (HgO) or calcium carbonate, are highly effective due to the high affinity of mercury for sulfur. nih.govstackexchange.com Mercury(II) nitrate (B79036) has also been used effectively for this purpose. nih.govmdpi.com These methods, while efficient, involve highly toxic mercury salts.
Oxidative Cleavage : To avoid toxic metals, various oxidative methods have been developed. Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often used with silver nitrate (AgNO₃), can achieve the deprotection. sci-hub.searkat-usa.org Other effective oxidants include bis(trifluoroacetoxy)iodobenzene and o-iodoxybenzoic acid (IBX). organic-chemistry.org A milder, greener alternative involves using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system. organic-chemistry.org
Reductive Desulfurization to a Methylene Group : The dithiane can be completely removed and replaced with two hydrogen atoms, effectively reducing a masked carbonyl to a methylene group. The most common reagent for this transformation is Raney Nickel (Raney Ni), a fine-grained nickel-aluminum alloy. masterorganicchemistry.comchem-station.com The reaction, often called the Mozingo reduction, involves the hydrogenolysis of the carbon-sulfur bonds. masterorganicchemistry.comorganicreactions.org
| Desulfurization Type | Reagent(s) | Resulting Functional Group | Notes |
| Deprotection (Dethioacetalization) | HgCl₂, CaCO₃, H₂O/CH₃CN | Carbonyl (Ketone) | Effective but toxic. nih.gov |
| Deprotection (Dethioacetalization) | NCS, AgNO₃ | Carbonyl (Ketone) | Mercury-free oxidative method. sci-hub.se |
| Deprotection (Dethioacetalization) | IBX or H₂O₂/I₂ | Carbonyl (Ketone) | Milder oxidative conditions. organic-chemistry.orgorganic-chemistry.org |
| Reductive Desulfurization | Raney Ni, Ethanol | Methylene (-CH₂-) | Complete removal of sulfur. masterorganicchemistry.comchem-station.com |
Computational and Theoretical Investigations of 1,3 Dithiane 2 Acetic Acid, Ethyl Ester Reactivity
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For 1,3-dithiane-2-acetic acid, ethyl ester, these studies would focus on the distribution of electrons and the energies of molecular orbitals.
The reactivity of the 1,3-dithiane (B146892) ring system is particularly influenced by the presence of the two sulfur atoms. These sulfur atoms, with their available d-orbitals, can stabilize an adjacent carbanion, a key feature in the chemistry of 1,3-dithianes. scribd.com The C2 proton, situated between the two sulfur atoms, is acidic and can be removed by a strong base to form a nucleophilic carbanion.
While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on the parent 1,3-dithiane molecule. Ab initio and density functional theory (DFT) calculations have been used to investigate the conformations of 1,3-dithiane. acs.orgfigshare.com These studies have shown that the chair conformation is the most stable, and they provide detailed information on bond lengths, bond angles, and the energetic barriers between different conformations. acs.orgfigshare.com
| Conformational Change | Method | Energy Difference (kcal/mol) |
|---|---|---|
| Chair → 2,5-Twist | HF/6-31G(d) | 4.24 |
| Chair → 1,4-Twist (Free Energy) | - | 4.42 |
| Chair → 2,5-Twist (Free Energy) | - | 4.27 |
| Chair → 1,4-Boat (Transition State) | HF/6-31G(d) | 5.53 |
| Chair → 2,5-Boat (Transition State) | B3LYP/6-311+G(d,p) | 5.42 |
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken charges, and electrostatic potential maps, would be invaluable in predicting the reactivity of this compound. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A small HOMO-LUMO gap generally suggests higher reactivity.
For the C2-lithiated derivative of a 1,3-dithiane, the HOMO would be localized on the carbanionic carbon, indicating its nucleophilic character. An electrostatic potential map would visually show the electron-rich and electron-poor regions of the molecule, guiding the prediction of where electrophilic and nucleophilic attacks are most likely to occur.
Molecular Dynamics Simulations of Reaction Intermediates and Pathways
Molecular dynamics (MD) simulations can provide a dynamic picture of chemical reactions, allowing for the exploration of reaction pathways, transition states, and the influence of solvent molecules. While specific MD simulations for reactions involving this compound are not readily found in the literature, the general reaction pathways of 1,3-dithianes are well-established and provide a basis for understanding its behavior.
The key reaction pathway for 1,3-dithianes involves the deprotonation at the C2 position to form a stabilized carbanion. quimicaorganica.org This anion can then act as a potent nucleophile in a variety of reactions, including alkylations, and additions to carbonyl compounds and epoxides. scribd.com
MD simulations could be employed to study the following aspects of the reactivity of this compound:
Deprotonation Step: Simulating the approach of a strong base (e.g., n-butyllithium) and the subsequent abstraction of the C2 proton. This would help in understanding the energetics and the role of solvent in this process.
Nucleophilic Addition: Modeling the reaction of the C2-lithiated intermediate with an electrophile, such as an aldehyde or ketone. These simulations could reveal the preferred trajectory of attack and the structure of the transition state.
Conformational Dynamics: Investigating how the conformation of the 1,3-dithiane ring changes during the course of a reaction and how this might influence the reactivity and stereochemical outcome.
A study on the reaction of lithiated 1,3-dithiane oxides with trialkylboranes highlights the complexity of the reaction intermediates and the potential for multiple migration steps. cardiff.ac.uk Computational modeling of such systems would be crucial for elucidating the intricate details of the reaction mechanism.
Predictive Modeling of Stereoselectivity in Reactions Involving this compound
Predictive modeling is a powerful application of computational chemistry that aims to forecast the outcome of a chemical reaction, particularly its stereoselectivity. rsc.org For reactions involving this compound, the stereochemistry at the C2 position is of primary interest.
When the C2 carbanion of a substituted 1,3-dithiane reacts with a prochiral electrophile, a new stereocenter is formed. The diastereoselectivity of this reaction will depend on the steric and electronic interactions in the transition state.
Computational models can be used to predict this stereoselectivity by:
Transition State Modeling: Calculating the energies of all possible transition state structures leading to the different stereoisomeric products. The product distribution is then predicted based on the relative energies of these transition states, according to the Curtin-Hammett principle.
Steric and Electronic Analysis: Analyzing the optimized geometries of the transition states to identify the key interactions that favor one stereochemical outcome over the other. This could involve steric hindrance between substituents or favorable orbital interactions.
An example from the literature that illustrates this principle is the stereoselective Michael addition of 2-lithio-1,3-dithiane to a chiral enone. uwindsor.ca The observed diastereoselectivity in such a reaction could be rationalized and predicted using computational modeling of the competing transition states.
| Parameter | Value |
|---|---|
| Conformation of 1,3-dithiane ring | Twist-boat |
| Dihedral angle between ethyl acetate (B1210297) group and dithiane ring | 17.56 (13)° |
| Csp2-S bond lengths | 1.736 (2) Å and 1.747 (2) Å |
| Csp3-S bond lengths | 1.805 (3) Å and 1.817 (3) Å |
| C=C bond length | 1.378 (3) Å |
While the search did not yield specific predictive models for this compound, the established methodologies in computational organic chemistry could certainly be applied to predict the stereochemical outcomes of its reactions with high fidelity.
Retrosynthetic Analysis and Planning with 1,3 Dithiane 2 Acetic Acid, Ethyl Ester
1,3-Dithiane-2-acetic acid, ethyl ester as a Synthetic Equivalent for Carbonyl and Carboxyl Functional Groups
The core utility of 1,3-dithianes in organic synthesis lies in their ability to function as "umpolung" reagents, reversing the normal polarity of a carbonyl carbon. The acidic proton at the C-2 position of the 1,3-dithiane (B146892) ring can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion is a synthetic equivalent of a formyl anion, a synthon that is otherwise inaccessible.
In the case of this compound, this concept is extended. The molecule possesses two key reactive sites: the dithiane ring and the ethyl ester functionality. The dithiane portion serves as a masked carbonyl group, while the acetic acid ethyl ester moiety introduces a latent carboxyl-related functionality. This dual nature allows it to be a synthetic equivalent for a β-keto ester or a 1,4-dicarbonyl compound, depending on the synthetic route.
Upon deprotonation, the resulting lithiated dithiane can undergo alkylation with various electrophiles, such as alkyl halides. Subsequent hydrolysis of the dithiane group, typically using reagents like mercury(II) chloride or N-bromosuccinimide, unmasks the carbonyl group. This sequence of reactions effectively allows for the synthesis of β-keto esters.
| Synthon | Synthetic Equivalent | Resulting Functional Group after Deprotection |
| Formyl Anion | 2-Lithio-1,3-dithiane | Aldehyde |
| Acyl Anion | 2-Alkyl-2-lithio-1,3-dithiane | Ketone |
| β-Keto Ester Enolate | Lithiated this compound | β-Keto Ester |
Strategic Disconnections and Reconnections in Complex Targets
In the context of retrosynthesis, the presence of a 1,3-dicarbonyl or a related 1,4-dicarbonyl motif in a target molecule often signals a strategic disconnection that can lead back to this compound. The key is to recognize the carbon-carbon bond that can be retrosynthetically cleaved to reveal a synthon corresponding to this versatile building block.
For instance, a β-keto ester can be disconnected at the α-β carbon-carbon bond. This disconnection generates two synthons: an acyl cation and a stabilized carbanion of an acetate (B1210297) ester. The acyl cation synthon is where the umpolung strategy becomes critical. Instead of a problematic acyl cation, the retrosynthetic analysis points towards a nucleophilic acyl anion equivalent, which is precisely the role of the lithiated 1,3-dithiane. The acetic acid ethyl ester portion of the reagent already provides the necessary framework for the other half of the disconnected target.
Similarly, a 1,4-dicarbonyl compound can be disconnected between the C2 and C3 positions. This leads to an acyl anion synthon and a β-acyl carbanion synthon. Again, the lithiated this compound can serve as the source for the acyl anion equivalent. The subsequent steps would involve the introduction of the second carbonyl group or its precursor.
The strategic reconnection involves the forward synthetic sequence: deprotonation of this compound, followed by reaction with a suitable electrophile to form the desired carbon-carbon bond. The final step is the deprotection of the dithiane to reveal the carbonyl functionality.
| Target Moiety | Retrosynthetic Disconnection | Key Synthon | Reagent |
| β-Keto Ester | Cα-Cβ bond cleavage | Acyl Anion | This compound |
| 1,4-Dicarbonyl | C2-C3 bond cleavage | Acyl Anion | This compound |
Case Studies in Retrosynthetic Strategies Employing this compound
While specific, detailed total syntheses solely relying on this compound are not extensively documented in readily available literature, the principles of its application can be illustrated through hypothetical retrosynthetic analyses of relevant target molecules.
Hypothetical Retrosynthesis of a Substituted β-Keto Ester:
Consider the retrosynthesis of ethyl 2-benzoyl-4-phenylbutanoate. A key disconnection would be the C2-C3 bond, leading to a benzoyl cation synthon and an enolate of ethyl 4-phenylbutanoate. A more strategic disconnection, however, would be at the Cα-Cβ bond of the keto ester functionality. This leads to a benzoyl cation synthon and a carbanion synthon derived from ethyl acetate.
Applying the dithiane strategy, the benzoyl cation is replaced by its umpolung equivalent, the 2-lithio-2-phenyl-1,3-dithiane. However, a more direct approach would be to utilize this compound as the foundational building block.
Target: Ethyl 2-benzyl-3-oxobutanoate
Retrosynthetic Disconnection: Cleavage of the C2-benzyl bond. This leads to an enolate of ethyl acetoacetate (B1235776) and a benzyl (B1604629) cation.
Alternative Retrosynthesis using Dithiane:
Disconnect the C-C bond of the acetoacetate moiety. This leads to an acetyl anion synthon and a synthon for the ethyl 2-benzylacetate portion.
The acetyl anion is where this compound becomes the key reagent. The lithiated dithiane can be alkylated with benzyl bromide. Subsequent hydrolysis of the dithiane would yield the target β-keto ester.
Forward Synthesis Outline:
Deprotonation of this compound with a strong base (e.g., n-BuLi).
Alkylation of the resulting carbanion with benzyl bromide.
Hydrolysis of the dithiane group in the alkylated product to unveil the ketone functionality, yielding the target ethyl 2-benzyl-3-oxobutanoate.
This example illustrates the strategic advantage of using this compound. It allows for the construction of the β-keto ester framework through a reliable C-C bond formation at the masked carbonyl position, followed by a straightforward deprotection step. This approach offers a powerful alternative to traditional methods like the Claisen condensation, often providing better control and higher yields in the synthesis of complex molecules.
Emerging Research Directions and Future Prospects in 1,3 Dithiane 2 Acetic Acid, Ethyl Ester Chemistry
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to automated and continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and precise reaction control. vapourtec.comnih.gov Flow chemistry, where reagents are pumped through reactors in a continuous stream, provides superior heat and mass transfer, allowing for safer execution of exothermic reactions and exquisite control over parameters like residence time and temperature. nih.gov This technology is particularly well-suited for the synthesis of intermediates like 1,3-Dithiane-2-acetic acid, ethyl ester.
Research has demonstrated the successful application of flow methodology for the chemoselective synthesis of thioacetals. researchgate.net By employing a packed-bed reactor containing a solid-supported acid catalyst, aldehydes and ketones can be efficiently protected as 1,3-dithianes in a continuous manner. researchgate.net This approach overcomes selectivity issues often encountered in batch reactions and affords products in excellent yield and purity. researchgate.net Given that the synthesis of this compound involves a similar acid-catalyzed thioacetalization, this flow technique is directly applicable.
The integration of such flow reactors into automated platforms allows for high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis. vapourtec.com For this compound, an automated flow setup could enable:
Scalable Production: Seamlessly scaling production from milligrams to kilograms without re-optimization.
Improved Safety: Minimizing the handling of odorous reagents like 1,3-propanedithiol (B87085) and controlling potentially exothermic reactions.
Telescoped Synthesis: Integrating the formation of the dithiane with subsequent reaction steps, such as deprotonation and alkylation, into a single, uninterrupted sequence, avoiding the isolation of intermediates. nih.govuc.pt
This technological integration promises to make the synthesis and utilization of this compound more efficient, reproducible, and adaptable to the demands of modern chemical manufacturing.
Potential Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex, functional architectures from molecular building blocks. While direct applications of this compound in this field are still emerging, its structural features suggest significant potential. Sulfur-containing heterocycles, such as dithiolanes, have been successfully incorporated into peptides to drive their self-assembly into well-defined supramolecular structures like amyloid fibers. nih.govnih.gov
The 1,3-dithiane (B146892) ring in this compound possesses distinct structural and electronic properties that could be harnessed in supramolecular design:
Structural Rigidity and Geometry: The chair-like conformation of the dithiane ring can act as a rigid scaffold to direct the spatial orientation of appended functional groups.
Donor-Acceptor Interactions: The sulfur atoms, with their lone pairs of electrons, can participate in non-covalent interactions, including hydrogen bonding and coordination with metal ions.
Dynamic Covalent Chemistry: The thioacetal linkage is, under certain conditions, reversible, opening the door for its use in dynamic covalent chemistry to create self-healing materials or adaptable molecular systems.
Furthermore, the ethyl ester group provides a versatile handle for modification. It can participate directly in hydrogen bonding or be readily converted into other functional groups (e.g., amides, carboxylic acids) to introduce specific recognition motifs. This could enable the use of this compound derivatives as building blocks for constructing macrocycles, molecular cages, or self-assembling polymers with tailored properties for applications in sensing, catalysis, or materials science.
Exploration of Novel Catalytic Systems for this compound Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems for forming and functionalizing the 1,3-dithiane core is a vibrant area of research. These advancements are directly applicable to the chemistry of this compound, offering milder conditions, higher selectivity, and access to new chemical transformations.
Formation: The traditional synthesis of 1,3-dithianes relies on Brønsted or Lewis acid catalysis. organic-chemistry.orguwindsor.ca Modern research has introduced a host of more efficient and selective catalysts, including recyclable solid-supported acids like perchloric acid on silica (B1680970) gel, water-stable Lewis acids such as yttrium triflate and praseodymium triflate, and Brønsted acidic ionic liquids. organic-chemistry.org These catalysts often allow for solvent-free conditions and simpler work-up procedures.
Functionalization: The true synthetic power of dithianes lies in the acidity of the C2-proton, enabling its use as an acyl anion equivalent. quimicaorganica.orgyoutube.com A significant breakthrough has been the development of organocatalytic systems for the stereoselective functionalization of dithianes. Research has shown that chiral bifunctional catalysts, such as cinchona-derived thioureas, can facilitate the enantioselective conjugate addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. researchgate.netrsc.org This methodology, which proceeds under mild conditions, allows for the creation of chiral α-keto esters with high enantiomeric excess and is directly analogous to potential transformations of this compound. rsc.org
Deprotection: The cleavage of the robust dithiane group has historically required harsh or toxic reagents like mercury(II) salts. nih.govasianpubs.org Novel catalytic methods provide much milder and safer alternatives. These include:
Photocatalysis: Using molecular iodine as a photocatalyst with visible light and oxygen as the terminal oxidant allows for the efficient cleavage of C-S bonds under neutral conditions. organic-chemistry.orgacs.org
Electrochemistry: Green electrochemical methods can be used to convert dithiane derivatives into other functional groups, such as orthoesters, under mild conditions. organic-chemistry.org
Oxidative Hydrolysis: Systems like hydrogen peroxide activated by an iodine catalyst in an aqueous micellar medium offer an environmentally friendly way to regenerate the carbonyl group. organic-chemistry.orgorganic-chemistry.org
These catalytic innovations expand the synthetic toolbox for this compound, enabling more complex and selective molecular constructions.
| Catalyst Type | Application | Example Catalyst / System | Key Advantages |
| Solid-Supported Acid | Thioacetalization | Perchloric acid on silica gel (HClO₄-SiO₂) | Reusable, solvent-free conditions, easy work-up. organic-chemistry.org |
| Water-Stable Lewis Acid | Thioacetalization | Yttrium triflate [Y(OTf)₃] | High chemoselectivity, tolerance of acid-sensitive groups. organic-chemistry.org |
| Organocatalyst | Asymmetric C-C bond formation | Cinchona-derived thiourea | High enantioselectivity, mild reaction conditions. researchgate.netrsc.org |
| Photocatalyst | Deprotection (Dethioacetalization) | Molecular Iodine (I₂) / Visible Light | Metal-free, neutral conditions, uses O₂ as oxidant. organic-chemistry.orgacs.org |
| Electrochemical | Deprotection / Transformation | Anodic Oxidation | Mild, green conditions, avoids harsh chemical reagents. organic-chemistry.org |
Development of Sustainable and Eco-Friendly Methodologies
The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly guiding synthetic strategy. The chemistry of this compound is being reshaped by these principles, leading to more sustainable methodologies for its synthesis and use.
A key focus is the replacement of stoichiometric and often toxic reagents with catalytic, recyclable, and benign alternatives. For the synthesis of the dithiane ring, solid acid catalysts like tungstate (B81510) sulfuric acid have proven to be highly efficient, recyclable, and capable of promoting the reaction under solvent-free conditions, which drastically reduces waste. researchgate.net
Significant progress has been made in the deprotection step, which traditionally posed environmental challenges due to the reliance on heavy metal salts. nih.govasianpubs.org Modern, eco-friendly approaches include:
Aqueous Systems: The use of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides a powerful and green alternative for dethioacetalization. organic-chemistry.org This method uses water as the solvent and generates minimal waste. organic-chemistry.org
Solvent-Free Reactions: Deprotection can be achieved under solvent-free conditions using reagents like copper(II) nitrate (B79036) on clay, sometimes accelerated by sonication, which aligns with the goals of reducing solvent use and energy consumption. researchgate.net
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. frontiersin.org
By embracing these methodologies, the lifecycle of this compound—from its synthesis to its conversion into final products—can be made significantly more environmentally friendly.
| Methodological Aspect | Traditional Approach | Sustainable/Eco-Friendly Alternative |
| Catalyst | Stoichiometric strong acids (e.g., BF₃·OEt₂) | Recyclable solid acids (e.g., Tungstate Sulfuric Acid). researchgate.net |
| Solvent | Chlorinated organic solvents (e.g., Chloroform). orgsyn.org | Solvent-free conditions or water. organic-chemistry.orgresearchgate.net |
| Energy Input | Conventional heating over long periods. orgsyn.org | Microwave irradiation for shorter reaction times. frontiersin.org |
| Deprotection Reagents | Stoichiometric toxic heavy metals (e.g., HgCl₂). nih.govasianpubs.org | Catalytic I₂/H₂O₂, photocatalysis, electrochemistry. organic-chemistry.orgorganic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1,3-dithiane-2-acetic acid, ethyl ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Claisen condensation, where ethyl acetate derivatives undergo base-catalyzed coupling (e.g., sodium ethoxide). Variations in solvent polarity, temperature, and catalyst choice (e.g., ammonium acetate vs. sodium ethoxide) significantly impact product distribution. For example, Al-Mousawi et al. demonstrated that adjusting reaction conditions (e.g., acetic acid vs. anhydrous K₂CO₃) led to divergent thiophene derivatives .
- Key Considerations : Monitor intermediates via TLC or HPLC, and optimize stoichiometry to avoid side reactions like hydrolysis.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use GC-MS (Gas Chromatography-Mass Spectrometry) to identify ester peaks and confirm molecular weight. For example, GC-MS analysis of ethyl esters in waste cooking oil identified distinct retention times for saturated vs. unsaturated analogs . Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves dithiane ring protons (δ 1.5–2.5 ppm) and ester carbonyl signals (δ 170–175 ppm).
- Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What are the primary safety protocols for handling this compound in laboratory settings?
- Guidelines : Follow SDS recommendations for similar esters (e.g., 2-(pyridin-3-yl)acetic acid): use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/contact. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose via approved waste channels .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies by incubating the ester in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC and quantify residual ester content. Ethyl esters of fatty acids, for instance, show increased hydrolysis rates in alkaline conditions due to nucleophilic attack on the carbonyl group .
Advanced Research Questions
Q. How can conflicting literature data on the reactivity of this compound be resolved?
- Case Study : Discrepancies in enantioselectivity (e.g., E > 100 vs. E = 2–4 for esterases) may arise from enzyme source or substrate steric effects. For example, PestE esterase from Pyrobaculum calidifontis showed high selectivity for linear esters but poor performance with bulky tertiary alcohols .
- Resolution : Reproduce experiments under standardized conditions (e.g., buffer composition, temperature) and validate with chiral HPLC or capillary electrophoresis.
Q. What strategies optimize the synthesis of novel 1,3-dithiane-2-acetic acid derivatives for targeted bioactivity?
- Approach : Introduce functional groups via nucleophilic substitution or coupling reactions. For instance, halogenation at the dithiane ring (e.g., bromine or iodine) enhances electrophilicity for subsequent cross-coupling (e.g., Suzuki-Miyaura). Al-Mousawi et al. synthesized bioactive thieno[2,3-d]pyrimidinones via iodination and arylthiol coupling .
- Design Considerations : Use computational tools (e.g., DFT) to predict regioselectivity and steric effects.
Q. How can researchers address low enantiomeric excess (ee) in asymmetric synthesis of this compound?
Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how can they be mitigated?
- Challenges : Co-elution of degradation products (e.g., acetic acid, thiols) in GC-MS.
- Mitigation : Use derivatization (e.g., silylation for polar metabolites) or tandem MS (LC-MS/MS) for enhanced specificity. For example, ethyl glucuronide and fatty acid ethyl esters (FAEEs) were resolved using selective ion monitoring (SIM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
